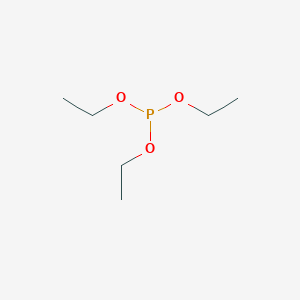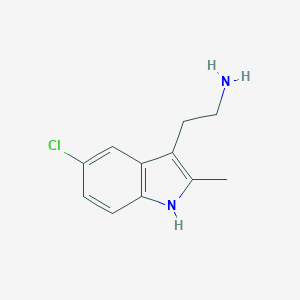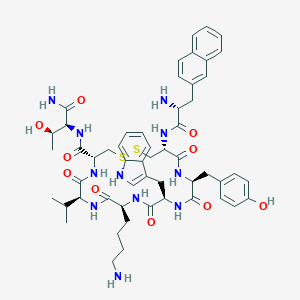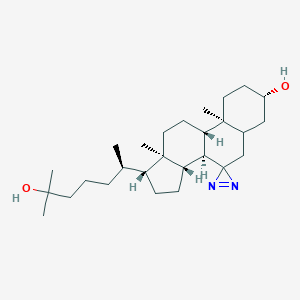
7,7'-Azocholestane-25-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘7,7’-Azocholestane-25-diol’ is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The compound is a derivative of cholesterol and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ‘7,7’-Azocholestane-25-diol’ involves the inhibition of the enzyme 7-dehydrocholesterol reductase. The compound binds to the active site of the enzyme, preventing the conversion of 7-dehydrocholesterol to cholesterol. This inhibition leads to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ‘7,7’-Azocholestane-25-diol’ have been studied extensively. The compound has been found to affect cholesterol metabolism, as discussed earlier. Additionally, the compound has been found to have anti-inflammatory and anti-tumor effects. These effects have been attributed to the inhibition of the enzyme 7-dehydrocholesterol reductase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ‘7,7’-Azocholestane-25-diol’ in lab experiments include its ability to inhibit the enzyme 7-dehydrocholesterol reductase, which can lead to the accumulation of 7-dehydrocholesterol. This accumulation can be used to study various diseases such as Smith-Lemli-Opitz syndrome and Niemann-Pick disease. However, the limitations of using ‘7,7’-Azocholestane-25-diol’ in lab experiments include its potential toxicity and the difficulty in synthesizing the compound.
Direcciones Futuras
There are several future directions for the use of ‘7,7’-Azocholestane-25-diol’ in scientific research. One such direction is the study of its anti-inflammatory and anti-tumor effects. Additionally, the compound can be used to study the role of 7-dehydrocholesterol in various diseases. Further research can also be conducted to optimize the synthesis method of ‘7,7’-Azocholestane-25-diol’ to improve its yield and reduce its toxicity.
Conclusion
In conclusion, ‘7,7’-Azocholestane-25-diol’ is a synthetic compound that has potential applications in scientific research. The compound has been synthesized using various methods and has been found to inhibit the activity of the enzyme 7-dehydrocholesterol reductase. This inhibition has led to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases. The compound has also been found to have anti-inflammatory and anti-tumor effects. While there are advantages to using ‘7,7’-Azocholestane-25-diol’ in lab experiments, there are also limitations such as its potential toxicity and difficulty in synthesizing the compound. Future research can be conducted to optimize the synthesis method and study the compound’s potential applications further.
Métodos De Síntesis
The synthesis of ‘7,7’-Azocholestane-25-diol’ has been achieved using various methods. One such method involves the oxidation of 7-dehydrocholesterol using selenium dioxide as the oxidizing agent. Another method involves the reaction of 7-dehydrocholesterol with iodine and silver oxide. Both methods have been successful in synthesizing ‘7,7’-Azocholestane-25-diol’ with high yields.
Aplicaciones Científicas De Investigación
‘7,7’-Azocholestane-25-diol’ has been used in various scientific research applications. One such application is in the study of cholesterol metabolism. The compound has been found to inhibit the activity of the enzyme 7-dehydrocholesterol reductase, which is involved in the conversion of 7-dehydrocholesterol to cholesterol. This inhibition has led to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases such as Smith-Lemli-Opitz syndrome and Niemann-Pick disease.
Propiedades
Número CAS |
114115-27-4 |
|---|---|
Nombre del producto |
7,7'-Azocholestane-25-diol |
Fórmula molecular |
C27H46N2O2 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol |
InChI |
InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1 |
Clave InChI |
BZEZIWPLZKOHDZ-GAUYASFCSA-N |
SMILES isomérico |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Sinónimos |
7,7'-azocholestane-25-diol 7,7'-azocholestane-3 beta-25-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



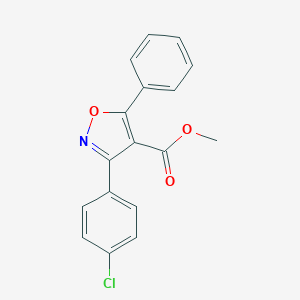
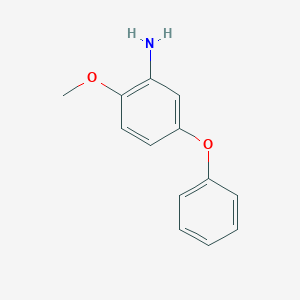
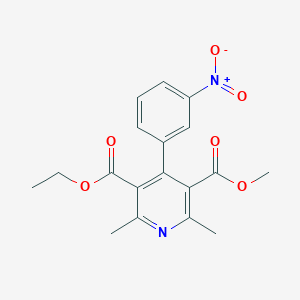


![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

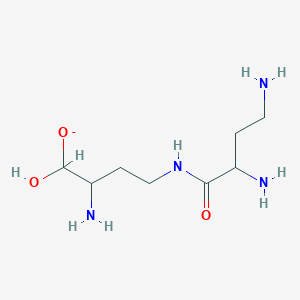
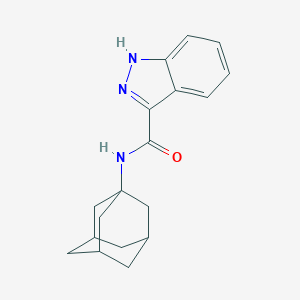
![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)
